molecular formula C9H9ClN2O2S B1477823 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride CAS No. 26774-42-5

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride

Cat. No.: B1477823
CAS No.: 26774-42-5
M. Wt: 244.7 g/mol
InChI Key: BISRSLZCHBVJGL-UHFFFAOYSA-N
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Description

“4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride” is a chemical compound with the molecular formula C9H9ClN2O2S . It is a solid substance and has a molecular weight of 244.7 . The IUPAC name for this compound is 4-(2-amino-1,3-thiazol-4-yl)-1,3-benzenediol hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Thiazole Derivatives in Drug Design and Biological Applications

Thiazole Chemistry and Drug Development

Thiazole and its derivatives represent a core structural motif in medicinal chemistry, with a diverse range of pharmacological activities. For example, benzothiazole derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The structural versatility of thiazoles allows for their incorporation into various drug molecules, enhancing biological activity and pharmacokinetic properties. This highlights the thiazole ring's critical role in designing novel therapeutic agents (Law & Yeong, 2022).

Synthetic Approaches to Thiazole Derivatives

The synthesis of thiazole derivatives, including benzothiazoles, is crucial for exploring their potential applications in drug discovery. Synthetic methodologies aim to introduce various functional groups onto the thiazole core, providing a pathway to a wide array of biologically active molecules. These synthetic strategies are foundational for the development of new compounds with improved efficacy and safety profiles (Petrov & Androsov, 2013).

Potential Research Avenues and Applications

Pharmacological Potential

The ongoing research into thiazole derivatives underscores their significance in discovering new drugs. Given the structural and functional diversity of these compounds, there is considerable interest in exploring their use in treating various diseases. The pharmacological activities associated with thiazole derivatives span anti-inflammatory, antioxidant, antiviral, and anticancer effects, making them valuable scaffolds in drug development (Bhat & Belagali, 2020).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

Biochemical Analysis

Biochemical Properties

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride plays a significant role in biochemical reactions due to its unique structure. The compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This interaction can alter the phosphorylation state of target proteins, thereby modulating their activity. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their conformations. These interactions highlight the potential of this compound as a tool for studying protein function and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activation of mitogen-activated protein kinases (MAPKs), leading to altered gene expression and cellular responses. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways. These effects underscore the compound’s potential as a modulator of cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and catalytic activity, leading to decreased enzyme function. Additionally, the compound can interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes. These molecular interactions provide insights into the compound’s potential therapeutic applications .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effective use in research. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Exposure to extreme pH or temperature can lead to degradation, resulting in the loss of activity. Long-term studies have also indicated that the compound can have sustained effects on cellular function, making it a valuable tool for chronic studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with metabolic enzymes, influencing the overall metabolic flux. The compound’s interaction with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD) can also modulate its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. These localizations can enhance or inhibit its activity, depending on the cellular context. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S.ClH/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5;/h1-4,12-13H,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISRSLZCHBVJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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